molecular formula C10H8ClN B1601789 3-Chloronaphthalen-2-amine CAS No. 38410-42-3

3-Chloronaphthalen-2-amine

Cat. No.: B1601789
CAS No.: 38410-42-3
M. Wt: 177.63 g/mol
InChI Key: ISWSFPQWSDIVGH-UHFFFAOYSA-N
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Description

3-Chloronaphthalen-2-amine is an organic compound with the molecular formula C10H8ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and an amine group at the second position

Properties

IUPAC Name

3-chloronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSFPQWSDIVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541448
Record name 3-Chloronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38410-42-3
Record name 3-Chloronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloronaphthalen-2-amine typically involves the chlorination of naphthalene followed by amination. One common method is the direct chlorination of naphthalene to form 3-chloronaphthalene, which is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, often optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloronaphthalen-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloronaphthalen-2-amine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the products formed .

Comparison with Similar Compounds

  • 2-Chloronaphthalen-1-amine
  • 1-Chloronaphthalen-2-amine
  • 4-Chloronaphthalen-1-amine

Comparison: 3-Chloronaphthalen-2-amine is unique due to the specific positioning of the chlorine and amine groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Biological Activity

3-Chloronaphthalen-2-amine, a compound belonging to the naphthalene derivative class, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of naphthalene derivatives followed by amination processes. Various methods have been reported in the literature, including the use of chlorinating agents and subsequent reactions with amines under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , indicating its potential as an antibacterial agent .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

This compound has shown promising anticancer properties in vitro. In a study involving various cancer cell lines, including breast (MCF-7) and prostate (PC-3), the compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM. These findings suggest that it may inhibit cancer cell proliferation through mechanisms that warrant further investigation .

Cell Line IC50 (µM)
MCF-720
PC-325

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Receptor Modulation : Preliminary studies suggest interaction with adenosine receptors, which may contribute to its anticancer effects.

Study on Antibacterial Activity

A comprehensive study published in MDPI evaluated the antibacterial activity of various naphthalene derivatives, including this compound. The research utilized both disk diffusion and broth microdilution methods to assess efficacy against Gram-positive and Gram-negative bacteria. The results confirmed its potential as a lead compound for developing new antibiotics .

Study on Anticancer Effects

In a recent investigation published in PubMed Central, researchers explored the cytotoxic effects of this compound on different cancer cell lines. The study highlighted its ability to induce apoptosis through ROS generation and modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
3-Chloronaphthalen-2-amine

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